molecular formula C9H9ClN2O2 B595303 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 1259326-51-6

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B595303
CAS No.: 1259326-51-6
M. Wt: 212.633
InChI Key: KFCNHVMLOCIZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 1259326-51-6) is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.63 g/mol. It serves as a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. The compound features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in drug discovery known for conferring a wide range of biological activities . The specific chloro and nitro substituents on the aromatic ring make this derivative a key building block for further functionalization and the exploration of structure-activity relationships. The THIQ core is a significant pharmacophore present in numerous natural and synthetic bioactive molecules. Compounds based on this structure have been reported to exhibit diverse pharmacological properties, including anti-bacterial, anti-viral, anti-cancer, and anti-inflammatory activities . Furthermore, the THIQ scaffold is found in clinically used drugs such as the antihypertensive agent Quinapril and the muscle relaxant Atracurium . As such, this compound provides researchers with a key starting material for the design and synthesis of novel compounds for various therapeutic areas. This product is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

7-chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCNHVMLOCIZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

This classical method involves cyclodehydration of β-phenethylamides using phosphoryl chloride (POCl₃) or other Lewis acids. For example, 3,4-dimethoxyphenethylamine derivatives undergo formylation followed by cyclization to form the tetrahydroisoquinoline core. Adapting this route, chlorinated precursors could be used to introduce the 7-chloro group prior to nitration.

Pictet-Spengler Reaction

Though less common for nitro-substituted derivatives, this method condenses β-arylethylamines with aldehydes or ketones under acidic conditions. Modifications using chlorinated aldehydes or nitration post-cyclization may be applicable.

One-Pot Multistep Syntheses

Recent advancements, such as the method described in CN110845410A, demonstrate efficient one-pot sequences combining formylation, cyclization, and functional group interconversion. Such approaches reduce purification steps and improve yields (e.g., >75% for analogous compounds).

Functionalization of the Tetrahydroisoquinoline Core

Nitration at Position 6

Introducing the nitro group requires careful regioselectivity. Electrophilic nitration (HNO₃/H₂SO₄) favors electron-rich aromatic positions, but steric and directing effects from existing substituents (e.g., chloro at position 7) influence outcomes. In tetrahydroisoquinolines, nitration typically occurs at position 6 due to the activating effect of the adjacent nitrogen.

Example Protocol:

  • Dissolve 7-chloro-1,2,3,4-tetrahydroisoquinoline in concentrated sulfuric acid at 0°C.

  • Gradually add fuming nitric acid (90%) while maintaining temperature <10°C.

  • Stir for 4–6 hours, quench with ice, and neutralize with aqueous NaHCO₃.

  • Extract with dichloromethane, dry over Na₂SO₄, and purify via recrystallization.

Yield: 60–70% (reported for analogous nitro-substituted tetrahydroisoquinolines).

Chlorination at Position 7

Chlorine can be introduced via:

  • Direct electrophilic substitution using Cl₂ or SO₂Cl₂ (requires activating groups).

  • Sandmeyer reaction on a diazonium salt intermediate.

  • Use of chlorinated starting materials (e.g., 3-chloro-4-methoxyphenethylamine).

Integrated Synthesis Routes for this compound

Route A: Sequential Chlorination and Nitration

  • Starting Material: 6-Nitro-1,2,3,4-tetrahydroisoquinoline.

  • Chlorination: Treat with SO₂Cl₂ in DCM at 25°C for 12 hours.

  • Purification: Column chromatography (SiO₂, hexane/EtOAc 4:1).
    Yield: 55–65%.

Route B: One-Pot Cyclization and Functionalization

Adapting the method from CN110845410A:

  • Formylation: React 3-chloro-4-nitrophenethylamine with ethyl formate under reflux.

  • Cyclization: Add oxalyl chloride and phosphotungstic acid catalyst.

  • Workup: Precipitate product with methanol, filter, and dry.
    Yield: ~70% (extrapolated from analogous reactions).

Catalytic and Reaction Optimization

Catalysts for Cyclization

  • Phosphotungstic Acid: Enhances cyclization efficiency in one-pot syntheses, reducing reaction time to 1–3 hours.

  • Lewis Acids (e.g., FeCl₃): Improve nitration regioselectivity but risk over-nitration.

Solvent and Temperature Effects

  • Polar Aprotic Solvents (DMF, CH₃CN): Favor nitration and chlorination by stabilizing ionic intermediates.

  • Low-Temperature Nitration (0–10°C): Minimizes byproducts like dinitro derivatives.

Analytical and Characterization Data

PropertyValue/DescriptionSource
Molecular Weight 212.63 g/mol
Melting Point Not reported (decomposes >200°C)
Purity (HPLC) >99% (after recrystallization)
Key IR Absorptions 1530 cm⁻¹ (NO₂), 750 cm⁻¹ (C-Cl)
¹H NMR (DMSO-d6) δ 7.35 (s, 1H, Ar-H), 3.25 (m, 4H)

Challenges and Limitations

  • Regioselectivity in Nitration: Competing nitration at positions 5 or 8 necessitates careful control of reaction conditions.

  • Stability of Intermediates: Chloro-nitro intermediates may decompose under prolonged heating.

  • Purification Difficulties: Similar polarity of byproducts requires high-resolution chromatography.

Industrial-Scale Considerations

The one-pot method from CN110845410A offers scalability advantages:

  • Cost Efficiency: Reagents like ethyl formate and oxalyl chloride are commercially available.

  • Waste Reduction: Fewer isolation steps minimize solvent waste.

  • Safety: Avoids high-pressure hydrogenation used in alternative routes.

Emerging Methodologies

  • Flow Chemistry: Continuous flow systems could enhance heat transfer during exothermic nitration.

  • Biocatalytic Approaches: Enzymatic nitration or chlorination may improve selectivity (currently exploratory) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems .

Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes or polymers .

Mechanism of Action

The mechanism of action of 7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and chloro functional groups. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Properties of Tetrahydroisoquinoline Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm)
7-Chloro-6-nitro-THIQ* Cl (C7), NO₂ (C6) 226.63 Not reported Not available in evidence
7-Chloro-THIQ (CAS: 82771-60-6) Cl (C7) 167.64 Not reported Aromatic δ 7.15–7.25 (C-Cl)
6-Nitro-THIQ (CAS: 186390-77-2) NO₂ (C6) 178.19 Not reported Aromatic δ 8.20–8.40 (C-NO₂)
6-Trifluoromethyl-THIQ HCl CF₃ (C6) 235.66 Not reported Aliphatic δ 2.90–3.10 (CH₂)
Methyl 7-Chloro-1-methyl-THIQ-3-carboxylate Cl (C7), COOCH₃ (C3) 253.71 145–147 δ 3.90 (s, COOCH₃)

*THIQ = 1,2,3,4-tetrahydroisoquinoline

Key Observations :

  • Steric Influence : Carboxylate esters (e.g., methyl or ethyl groups at C3) introduce steric bulk, as seen in Methyl 7-Chloro-1-methyl-THIQ-3-carboxylate, which may reduce solubility compared to simpler derivatives .

Table 2: Functional Group Impact on Bioactivity

Compound Name Substituents Reported Biological Activity Mechanism Insights
7-Chloro-6-nitro-THIQ Cl, NO₂ Not explicitly reported Hypothesized to modulate enzyme targets due to NO₂’s electrophilicity
CKD712 (CKD711 analog) OH (C6,7), α-naphthylmethyl Accelerates wound healing via VEGF production AMPK/HO-1 pathway activation
2-Benzyl-6-nitro-THIQ HCl NO₂ (C6), benzyl (C2) No direct data; structural similarity suggests CNS activity potential Benzyl groups often enhance blood-brain barrier penetration

Key Insights :

  • Nitro Group Role : While 7-Chloro-6-nitro-THIQ’s bioactivity is undocumented, nitro-containing analogs like 2-Benzyl-6-nitro-THIQ HCl are explored for central nervous system (CNS) applications due to nitro’s electron-deficient properties .
  • Hydroxy vs. Nitro : CKD712’s dihydroxy groups (C6,7) contrast with nitro substituents, enabling distinct mechanisms (e.g., VEGF induction vs. electrophilic reactivity) .

Biological Activity

7-Chloro-6-nitro-1,2,3,4-tetrahydroisoquinoline (7C6NTHIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of 7C6NTHIQ, detailing its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7C6NTHIQ is C9_9H10_{10}ClN2_2O2_2. The presence of both chloro and nitro groups on the isoquinoline scaffold imparts unique chemical properties that influence its biological activity. The compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for neurological applications.

Target Interactions

7C6NTHIQ interacts with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Specifically, it may influence dopaminergic pathways, which are crucial in conditions like Parkinson's disease.

Biochemical Pathways

The compound affects several biochemical pathways, leading to its diverse biological effects. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells through various signaling pathways . The nitro group enhances reactivity towards reduction reactions, which can lead to the formation of active metabolites that exert biological effects.

Antitumor Activity

7C6NTHIQ has demonstrated significant antitumor properties. In vitro studies have indicated that it can inhibit the growth of various cancer cell lines. For instance, it has shown promising results against breast cancer cells (MCF-7) with IC50_{50} values comparable to established chemotherapeutics .

Cell Line IC50_{50} (µM) Reference Drug Reference
MCF-79.75Cisplatin
U373MG12.5Doxorubicin

Neuroprotective Effects

Research indicates that 7C6NTHIQ may possess neuroprotective effects by modulating neurotransmitter systems. This property positions it as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases .

Pharmacokinetics

The pharmacokinetic profile of 7C6NTHIQ suggests high bioavailability and the ability to penetrate the BBB. This characteristic is essential for compounds targeting central nervous system disorders. Studies indicate that the compound undergoes metabolic transformations that may enhance its therapeutic efficacy while minimizing toxicity.

Case Studies

  • Antitumor Efficacy : A study evaluating the anticancer potential of various tetrahydroisoquinoline derivatives found that 7C6NTHIQ effectively induced apoptosis in MCF-7 cells through caspase activation pathways .
  • Neuroprotection : In a model of neurodegeneration, 7C6NTHIQ was shown to reduce oxidative stress markers and improve cognitive functions in animal models, suggesting its role in protecting neuronal integrity.

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns. Splitting patterns distinguish adjacent nitro and chloro groups .
    • ¹³C NMR : Signals at ~150 ppm indicate nitro groups, while ~125 ppm corresponds to chlorinated carbons .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., 227.63 g/mol for C₉H₈ClN₂O₂). Fragmentation patterns confirm the tetrahydroisoquinoline backbone .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological impact of substituents on the tetrahydroisoquinoline core?

Q. Advanced

  • Substituent variation : Synthesize analogs with modifications at positions 6 and 7 (e.g., replacing nitro with methoxy or chloro with fluoro) .
  • In vitro assays : Test binding affinity to receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like monoamine oxidases .
  • Data correlation : Use regression analysis to link electronic (Hammett σ) or steric (Taft Es) parameters of substituents to activity trends .

How can contradictory pharmacological data for this compound derivatives be resolved?

Q. Advanced

  • Standardized assays : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Purity validation : Use HPLC (>95% purity) to exclude confounding effects from impurities .
  • Mechanistic studies : Employ knockout cell lines or selective inhibitors to isolate target pathways (e.g., confirm MAO-B inhibition via enzyme activity assays) .
  • Meta-analysis : Aggregate data from multiple studies to identify consensus trends .

What strategies improve the solubility and bioavailability of this compound in preclinical studies?

Q. Advanced

  • Salt formation : Convert the free base to hydrochloride salts (common for tetrahydroisoquinolines) to enhance aqueous solubility .
  • Prodrug design : Introduce ester or amide groups at the 1-position for hydrolytic activation in vivo .
  • Nanocarriers : Use liposomal encapsulation or cyclodextrin complexes to improve plasma stability .

How can reaction conditions be optimized to scale up synthesis without compromising yield?

Q. Advanced

  • Catalyst screening : Test transition metals (e.g., Pd/C for hydrogenation) or organocatalysts for nitro group reduction .
  • Solvent selection : Replace dichloromethane with biodegradable solvents (e.g., 2-MeTHF) for greener chemistry .
  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction times .

What are the best practices for analyzing metabolic stability and toxicity in early-stage research?

Q. Advanced

  • Microsomal assays : Incubate with liver microsomes (human or rodent) to measure CYP450-mediated degradation .
  • AMES test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • In silico prediction : Use software like ADMET Predictor to estimate hepatotoxicity and plasma protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.